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Compound of Interest

Compound Name: Gallium arsenide

Cat. No.: B074776

This guide provides a detailed comparison of Gallium Arsenide (GaAs) and Silicon (Si) for
high-frequency transistor applications. It is intended for researchers, scientists, and
professionals in electronics and materials science, offering an objective analysis supported by
material properties and performance data.

Comparison of Fundamental Material Properties

The superior high-frequency performance of Gallium Arsenide (GaAs) transistors over their
Silicon (Si) counterparts is rooted in fundamental differences in their electronic and physical
properties. GaAs, a compound semiconductor, possesses several intrinsic advantages over the
elemental semiconductor silicon, particularly for radio frequency (RF) and microwave
applications.[1][2][3]

The following table summarizes the key material properties for both semiconductors at room
temperature (300K).
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Gallium
Property Arsenide Silicon (Si) Unit
(GaAs)

Significance
for High-
Frequency
Performance

Bandgap Energy

1.42 (Direct) 1.12 (Indirect) eV
(Eg)

A wider bandgap
allows for higher
operating
temperatures,
higher
breakdown
voltages, and
reduced current
leakage.[2][4]
The direct
bandgap of
GaAs also
enables efficient
light emission, a
property
leveraged in

optoelectronics.

[1](31[5]

Electron Mobility
(Hn)

~8500 ~1400 cm?/V-s

Significantly
higher electron
mobility allows
electrons to
move faster
under an electric
field, leading to
faster switching
speeds and
higher
operational
frequencies.[2][6]

[7]
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Saturated
Electron Velocity 2.0 x 107

(vsat)

A higher
saturated
electron velocity
contributes to
shorter transit
times for

1.0 x 107 cm/s electrons across
the transistor
channel,
enabling
operation at
higher

frequencies.[1][2]

Semi-Insulating
Yes
Substrate

GaAs can be
made into a
semi-insulating
substrate, which
drastically
reduces parasitic
capacitances
and improves
device isolation,
leading to

enhanced speed.

[8][°]

Thermal 0.55
Conductivity

1.50 W/cm-K Silicon's higher
thermal
conductivity
allows it to
dissipate heat
more effectively,
which is a
significant
advantage for
high-power

applications and
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dense integrated

circuits.[8]

Performance Advantages of GaAs Transistors

The material properties outlined above translate into tangible performance benefits for GaAs-
based transistors in high-frequency circuits.

o Higher Operating Frequencies: The combination of high electron mobility and high saturated
electron velocity allows GaAs transistors to function at frequencies well in excess of 250
GHz.[1][2][10] This makes them ideal for applications in satellite communications, radar
systems, and wireless networks.[7]

» Lower Noise Figure: GaAs devices tend to generate less electronic noise than silicon
devices, especially at high frequencies.[1][2][11] This is a result of higher carrier mobilities
and lower resistive device parasitics, making GaAs a preferred material for low-noise
amplifiers (LNAS) in sensitive receivers.[6]

o Higher Thermal Stability: The wider energy bandgap of GaAs makes its devices less
sensitive to overheating compared to silicon.[1][11] This allows for reliable operation over a
broader temperature range.

¢ Reduced Parasitic Capacitance: The availability of a semi-insulating GaAs substrate
minimizes unwanted capacitance between the device and the substrate, which would
otherwise limit high-frequency performance.[8][9]

Comparative Performance Data

The following table presents typical performance metrics for high-frequency transistors
fabricated using GaAs and Si technologies. These values can vary based on the specific
device structure (e.g., HEMT, HBT, MOSFET) and fabrication process.
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Performance
Metric

Gallium
Arsenide
(GaAs)

Silicon (Si)

Unit

Description

Cutoff Frequency
(fM

> 100

20-70
(Standard
CMOS)

GHz

The frequency at
which the short-
circuit current
gain of the
transistor drops
to unity. Itis a
primary indicator
of the device's

intrinsic speed.

Maximum
Oscillation
Frequency

(fmax)

> 250

40 - 100
(Standard
CMOS)

GHz

The frequency at
which the power
gain of the
transistor drops
to unity. It
indicates the
highest
frequency at
which the device
can provide
useful power

amplification.

Noise Figure
(NF) @ 10 GHz

<1.0

1.0-25

dB

A measure of the
degradation of
the signal-to-
noise ratio
caused by
components in a
signal chain.
Lower values are
better. GaAs
LNAs typically
have a noise

figure around 0.5
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dB, while Si
LNAs are around
1.0 dB.[6]

Key Experimental Protocols
Measurement of Cutoff Frequency (fT)

The cutoff frequency (fT) is a fundamental figure of merit that characterizes the intrinsic speed
of a transistor. It is defined as the frequency at which the magnitude of the short-circuit current
gain becomes unity (0 dB).[12]

Methodology:

Device Biasing: The transistor is placed in a test fixture and biased at a specific DC
operating point (e.g., VDS and VGS for a FET).

o S-Parameter Measurement: A Vector Network Analyzer (VNA) is used to measure the
scattering parameters (S-parameters) of the device over a wide range of frequencies. The
VNA sends a small-signal RF stimulus to the input of the device and measures the
transmitted and reflected waves at both the input and output ports.

o Parameter Conversion: The measured S-parameters are converted to hybrid parameters (h-
parameters). Specifically, the short-circuit current gain (h21) is calculated from the S-
parameters.

o Extrapolation: The magnitude of h21 (in dB) is plotted against frequency on a log scale. At
higher frequencies, this plot typically exhibits a slope of -20 dB/decade. The cutoff frequency,
fT, is determined by extrapolating this slope to the 0 dB crossing.[13][14]

Measurement of Noise Figure (NF)

The Noise Figure (NF) quantifies the noise added by a device to a signal. It is a critical
parameter for components used in receivers, such as low-noise amplifiers.

Methodology:
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o Calibration: The measurement system, typically consisting of a noise source and a noise
figure analyzer (or spectrum analyzer with noise measurement capabilities), must first be
calibrated.[15]

o Device Under Test (DUT) Insertion: The transistor, biased at its desired operating point, is
inserted between the calibrated noise source and the noise figure analyzer.

» Noise Power Measurement: The noise source is switched between two states: a "hot" state
(turned on, with a known Excess Noise Ratio, ENR) and a "cold" state (turned off, at ambient
temperature). The noise figure analyzer measures the difference in noise power output from
the DUT in these two states. This is known as the Y-factor method.

e NF Calculation: Using the measured Y-factor and the known ENR of the noise source, the
noise figure analyzer calculates the Noise Figure of the DUT. This process is repeated
across the desired frequency range.[16][17]

Logical Relationship Diagram

The following diagram illustrates how the fundamental material properties of Gallium Arsenide
lead to its superior performance in high-frequency transistor applications.
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Fundamental Material Properties

Wide & Direct Bandgap

Semi-Insulating Substrate

High Electron Mobility

Less sensitive to heat

Lower resistive parasitics

g High Thermal Stability

Better device isolation >

Reduced Parasitic Capacitance

Low Noise Figure

High-Frequency Performance Advantages

Improves speed

High Operating Frequency
(High fT, fmax)

High Saturated

Faster carrier transit

ol

Electron Velocity

Relationship of GaAs Material Properties to Performance Advantages

Click to download full resolution via product page

Caption: Logical flow from GaAs material properties to transistor performance benefits.

Conclusion

For high-frequency applications, Gallium Arsenide offers distinct advantages over Silicon,

primarily due to its superior electron mobility, higher saturated electron velocity, and the
availability of a semi-insulating substrate.[1][3][8] These properties result in transistors that can
operate at significantly higher frequencies with lower noise, making GaAs the material of choice

for demanding RF, microwave, and millimeter-wave circuits.[6][7][10] While Silicon remains

dominant in the broader semiconductor industry due to its lower cost and mature

manufacturing processes, GaAs technology is indispensable for achieving the high

performance required in advanced communication and radar systems.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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